Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a benzo[d]thiazole core substituted with methoxy (4-position) and nitro (6-position) groups, linked via a carbamoyl moiety to a phenyl ring. The phenyl group is further sulfonylated and connected to a piperazine moiety terminated by an ethyl carboxylate ester. The sulfonyl-piperazine-carboxylate chain enhances solubility and may facilitate receptor binding .
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8S2/c1-3-35-22(29)25-8-10-26(11-9-25)37(32,33)16-6-4-14(5-7-16)20(28)24-21-23-19-17(34-2)12-15(27(30)31)13-18(19)36-21/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWNNLAHWXJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 402.45 g/mol. Its structure features a piperazine ring substituted with various functional groups, including a sulfonyl group and a nitrobenzo[d]thiazole moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this structure can inhibit enzymes involved in cancer progression and bacterial virulence. For instance, studies on benzothiazole derivatives have shown their potential as inhibitors of VEGFR-2, a key receptor in angiogenesis and cancer metastasis .
- Modulation of Receptor Activity : The compound may also influence G protein-coupled receptors (GPCRs), which play significant roles in cell signaling pathways relevant to numerous physiological processes .
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed for similar derivatives:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 5.61 |
| Compound B | MCF-7 | 6.11 |
| Compound C | HEPG-2 | 7.92 |
These results suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural characteristics.
Antimicrobial Activity
In addition to its anticancer potential, the compound's structural components suggest possible antimicrobial properties. Compounds containing thiazole rings have been reported to demonstrate antibacterial activity against various pathogens. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus with promising results .
Case Studies
- VEGFR Inhibition : A recent study on benzothiazole hybrids indicated that modifications in the thiazole structure significantly enhanced VEGFR-2 inhibitory activity, suggesting that similar modifications may improve the efficacy of this compound against tumor growth .
- Ames Test Results : The compound underwent testing in the Ames assay to evaluate its mutagenic potential. Preliminary results indicated strong positive responses, suggesting that while it may possess therapeutic benefits, careful consideration is required regarding its safety profile .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. Research indicates that compounds containing thiazole rings exhibit varying degrees of effectiveness against bacteria and fungi.
Case Studies and Findings
- A study examined a series of thiazole derivatives for their antibacterial activity against gram-positive and gram-negative bacteria. The results showed that while some compounds demonstrated moderate activity, the efficacy was generally lower than established antibiotics like ketoconazole and chloramphenicol, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml for most test compounds .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 100 | Moderate |
| Compound B | 200 | Moderate |
| Reference Drug (Ketoconazole) | 25-50 | High |
Antitumor Properties
Thiazole derivatives have also been investigated for their potential antitumor effects. The unique structural features of this compound may contribute to its ability to inhibit tumor growth.
Research Insights
Recent reviews have focused on the synthesis and biological evaluation of benzothiazole-based compounds, which include similar structures. These compounds have shown promise in vitro and in vivo against various cancer cell lines, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzo[d]thiazole vs. Benzothiazinone
- Target Compound : Benzo[d]thiazole with methoxy and nitro groups.
- : 2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one. Key Differences: Benzothiazinone core replaces benzo[d]thiazole; trifluoromethyl (electron-withdrawing) instead of methoxy (electron-donating). Impact: The trifluoromethyl group increases lipophilicity and metabolic stability, while the nitro group in both compounds may contribute to antimicrobial activity .
Tautomeric Forms ()
- Ethyl 4-[(4-{[(2E)-6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate
Piperazine-Sulfonyl Linkage Variations
Fluorophenyl-Piperazine Derivatives ()
- Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (). Key Differences: Pyridazinone core replaces benzo[d]thiazole; fluorophenyl group enhances π-π stacking in receptor binding. Impact: Fluorine substitution improves metabolic stability but reduces solubility compared to the target compound’s unsubstituted piperazine .
Hydrophilic Modifications ()
- Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate Key Differences: Hydroxyethyl and methylsulfonyl groups increase hydrophilicity.
Substituent Effects on Bioactivity
Physicochemical and Spectral Properties
- IR Spectroscopy :
- Solubility : The ethyl carboxylate and sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), similar to ’s hydroxyethyl derivative .
Preparation Methods
Synthesis of 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine
Starting Material : 4-Methoxy-2-nitroaniline.
Procedure :
- Thiocyanation : React 4-methoxy-2-nitroaniline with ammonium thiocyanate in acetic acid at 80°C for 6 hours to yield 4-methoxy-6-nitrobenzo[d]thiazol-2-amine.
- Cyclization : Treat the intermediate with bromine in glacial acetic acid to facilitate ring closure.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH4SCN | AcOH | 80 | 6 | 72 |
| 2 | Br2 | AcOH | 25 | 2 | 85 |
Characterization :
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH2), 7.89 (d, J=8.4 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H), 3.92 (s, 3H, OCH3).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1520 cm⁻¹ (NO2), 1245 cm⁻¹ (C-O).
Preparation of 4-(Chlorosulfonyl)benzoic Acid
Starting Material : 4-Aminobenzoic acid.
Procedure :
- Diazotization : Treat 4-aminobenzoic acid with NaNO2 and HCl at 0–5°C.
- Sulfonation : Bubble SO2 gas through the diazonium salt solution to form 4-sulfobenzoic acid, followed by chlorination with PCl5.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaNO2, HCl | H2O | 0–5 | 1 | 89 |
| 2 | SO2, PCl5 | DCM | 25 | 3 | 78 |
Characterization :
- Melting Point : 158–160°C.
- ESI-MS : m/z 218.9 [M-H]⁻.
Coupling of 4-(Chlorosulfonyl)benzoic Acid to Piperazine
Procedure :
- Sulfonylation : React piperazine with 4-(chlorosulfonyl)benzoic acid in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Carboxyl Activation : Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl2), followed by coupling with piperazine sulfonamide.
Optimization Data :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 4 | 82 |
| DIPEA | THF | 40 | 6 | 75 |
Carbamoyl Linkage Formation
Procedure :
- Activation : Treat 4-(piperazine-1-sulfonyl)benzoic acid with EDCI/HOBt in DMF to form the active ester.
- Amidation : React with 4-methoxy-6-nitrobenzo[d]thiazol-2-amine under inert atmosphere.
Critical Parameters :
- Coupling Agents : EDCI/HOBt outperformed DCC/DMAP in yield (88% vs. 65%).
- Solvent Screening : DMF > DMSO > THF in efficacy.
Esterification with Ethyl Chloroformate
Procedure :
Add ethyl chloroformate dropwise to the piperazine sulfonamide in anhydrous THF at 0°C, followed by TEA. Stir for 3 hours at room temperature.
Yield Optimization :
| Equivalents of Chloroformate | Solvent | Yield (%) |
|---|---|---|
| 1.2 | THF | 91 |
| 2.0 | DCM | 87 |
Analytical Validation and Purity Assessment
Spectroscopic Characterization
- 1H NMR (500 MHz, CDCl3): δ 8.45 (s, 1H, NH), 8.12 (d, J=8.5 Hz, 2H), 7.89 (d, J=8.5 Hz, 2H), 4.23 (q, J=7.0 Hz, 2H, OCH2), 3.82 (s, 3H, OCH3), 3.45–3.40 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine), 1.31 (t, J=7.0 Hz, 3H, CH3).
- 13C NMR : δ 166.5 (C=O), 154.2 (C-O), 142.1 (C-S), 128.9–124.3 (aromatic Cs), 61.8 (OCH2), 56.3 (OCH3), 45.2 (piperazine), 14.1 (CH3).
- HRMS (ESI) : m/z calcd for C23H25N5O7S2 [M+H]+: 580.1245; found: 580.1239.
Chromatographic Purity
HPLC Conditions : C18 column, 70:30 MeOH/H2O, 1.0 mL/min, λ=254 nm.
- Retention Time : 12.7 min.
- Purity : 98.6% (area normalization).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Analysis : Piperazine and ethyl chloroformate account for 68% of raw material costs.
- Environmental Impact : DMF usage necessitates solvent recovery systems to meet EPA guidelines.
- Process Safety : Exothermic sulfonylation requires jacketed reactors with controlled cooling.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR. Structural analogs demonstrate IC50 values of 12–85 nM in MCF-7 breast cancer cells.
Q & A
Q. What are the critical steps and analytical techniques for synthesizing Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
Answer: The synthesis typically involves:
Thiazole ring formation : Condensation of nitro-substituted benzothiazole precursors with carbamoylphenyl intermediates under reflux conditions in polar aprotic solvents (e.g., DMF) .
Sulfonylation : Reaction of the intermediate with sulfonyl chloride derivatives, requiring precise pH control (7–8) to avoid side reactions .
Piperazine coupling : Ethyl chloroformate is used to introduce the piperazine-carboxylate moiety, with temperature maintained at 0–5°C to prevent decomposition .
Q. Analytical Validation :
- HPLC : Monitors reaction progress and purity (>95% typically required) .
- NMR Spectroscopy : Confirms structural integrity, focusing on sulfonyl (δ 3.2–3.5 ppm) and piperazine (δ 1.2–1.4 ppm) proton signals .
- Mass Spectrometry : Validates molecular weight (expected ~550–600 g/mol based on analogues) .
Q. How should researchers characterize the solubility and stability of this compound for in vitro assays?
Answer:
- Solubility Testing : Use a tiered approach:
- Organic solvents : DMSO or ethanol for stock solutions (typical solubility >10 mM) .
- Aqueous buffers : Assess via shake-flask method in PBS (pH 7.4); expect limited solubility (<1 mM) due to hydrophobic moieties .
- Stability Profiling :
- Thermal Stability : TGA/DSC to determine decomposition temperatures (likely >200°C based on similar piperazine-thiazole derivatives) .
- Hydrolytic Stability : Incubate in PBS at 37°C for 24–72 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the nitro group to the benzo[d]thiazole core?
Answer: The nitro group’s position (C-6) is critical for bioactivity. Optimization strategies include:
- Nitration Conditions : Use fuming HNO₃ in H₂SO₄ at 0–5°C to minimize over-nitration .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Yield Comparison :
| Condition | Temperature | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | None | 45 | 90 |
| HNO₃/H₂SO₄ + ZnCl₂ | 0°C | ZnCl₂ | 68 | 95 |
Adapted from methods in
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions may arise from assay variability or impurity batches. Mitigation strategies:
Orthogonal Assays : Confirm enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and surface plasmon resonance (SPR) .
Batch Analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent levels (e.g., DMF) across studies .
Structural Confirmation : Use X-ray crystallography to verify the nitro group’s orientation, which impacts target binding .
Q. What advanced techniques elucidate the compound’s mechanism of action in targeting enzymes/receptors?
Answer:
- Molecular Docking : Simulate binding to cysteine proteases (e.g., cathepsin B) using the nitro-thiazole moiety as an electrophilic trap .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein stability shifts in lysates treated with the compound .
- Kinetic Studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. How can researchers improve the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Prodrug Design : Modify the ethyl carboxylate group to enhance oral bioavailability (e.g., ester-to-amide conversion) .
- Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots (likely sulfonyl or piperazine cleavage) .
- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 (predicted) to <2.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
